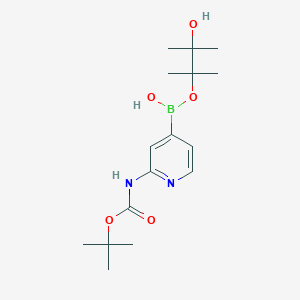
1-tert-Butoxy-3-Methylcyclohexene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-Butoxy-3-Methylcyclohexene is an organic compound characterized by a cyclohexene ring substituted with a tert-butoxy group and a methyl group
Méthodes De Préparation
The synthesis of 1-tert-Butoxy-3-Methylcyclohexene typically involves the alkylation of 3-methylcyclohexene with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of a solvent to facilitate the reaction. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.
Analyse Des Réactions Chimiques
1-tert-Butoxy-3-Methylcyclohexene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like ozone, leading to the formation of various oxygenated products.
Reduction: Reduction reactions can convert the double bond in the cyclohexene ring to a single bond, forming saturated derivatives.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include ozone for oxidation and hydrogen gas with a catalyst for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-tert-Butoxy-3-Methylcyclohexene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the modification of biological molecules.
Industry: It is used in the production of polymers and other materials due to its reactivity and structural properties.
Mécanisme D'action
The mechanism of action of 1-tert-Butoxy-3-Methylcyclohexene involves its interaction with various molecular targets. The tert-butoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The cyclohexene ring provides a rigid framework that can affect the compound’s overall behavior in chemical reactions.
Comparaison Avec Des Composés Similaires
1-tert-Butoxy-3-Methylcyclohexene can be compared with other substituted cyclohexenes, such as:
1-tert-Butyl-3-Methylcyclohexene: Similar in structure but with a tert-butyl group instead of a tert-butoxy group.
3-Methylcyclohexene: Lacks the tert-butoxy group, resulting in different reactivity and applications.
1-tert-Butoxycyclohexene: Similar but without the methyl group, affecting its chemical properties and uses. The uniqueness of this compound lies in the combination of the tert-butoxy and methyl groups, which confer specific reactivity and stability characteristics.
Propriétés
Numéro CAS |
40648-24-6 |
|---|---|
Formule moléculaire |
C11H20O |
Poids moléculaire |
168.28 g/mol |
Nom IUPAC |
3-methyl-1-[(2-methylpropan-2-yl)oxy]cyclohexene |
InChI |
InChI=1S/C11H20O/c1-9-6-5-7-10(8-9)12-11(2,3)4/h8-9H,5-7H2,1-4H3 |
Clé InChI |
LNFFARVHBDBDOX-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(=C1)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![barium(2+);[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] phosphate;hydrate](/img/structure/B13832929.png)




![5-O-[(3R)-1-benzylpyrrolidin-3-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride](/img/structure/B13832972.png)

![methyl (4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13832995.png)



![1-Propanaminium, N,N,N-trimethyl-3-[[(nonafluorobutyl)sulfonyl]amino]-, chloride](/img/structure/B13833008.png)
![4-[2-[4-[1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl]ethyl]-a,a-(dimethyl-d6)benzeneacetic Acid](/img/structure/B13833014.png)

